molecular formula C30H27NO5S B15031973 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15031973
M. Wt: 513.6 g/mol
InChI Key: IJORHJXTXLNJAK-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C30H27NO5S

Molecular Weight

513.6 g/mol

IUPAC Name

2-phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H27NO5S/c1-18-27(30(33)34-12-11-19-6-3-2-4-7-19)28(20-9-10-24-25(16-20)36-17-35-24)29-22(31-18)14-21(15-23(29)32)26-8-5-13-37-26/h2-10,13,16,21,28,31H,11-12,14-15,17H2,1H3

InChI Key

IJORHJXTXLNJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5)C(=O)OCCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as 1,3-benzodioxole and thiophene derivatives, followed by their condensation with other reagents under controlled conditions. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives and compounds with similar functional groups, such as:

  • 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-Phenylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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